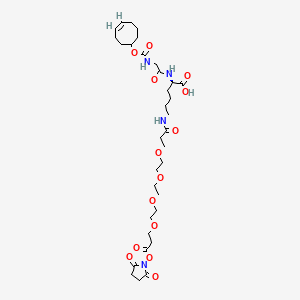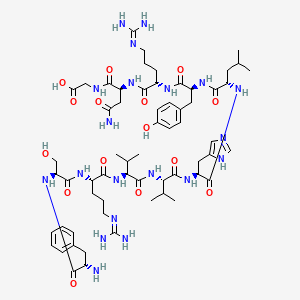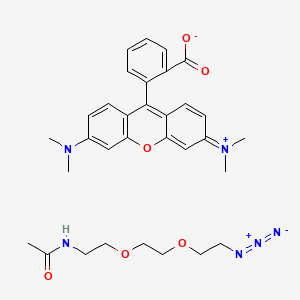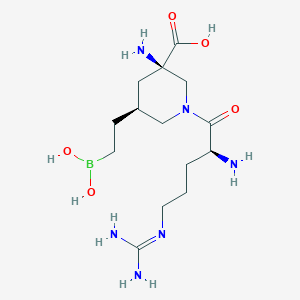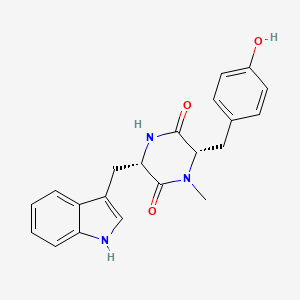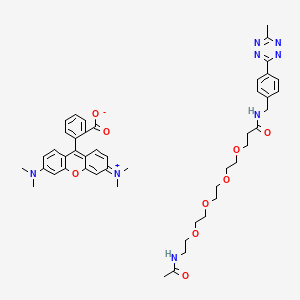
TAMRA-PEG4-Me-Tet
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA-PEG4-Me-Tet is a fluorescent dye derivative of TAMRA (tetramethylrhodamine) containing four polyethylene glycol (PEG) units. This compound also includes a tetrazine group, which allows it to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups . This unique structure makes it highly valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG4-Me-Tet involves the conjugation of TAMRA with PEG units and the subsequent attachment of a tetrazine group. The general synthetic route includes:
Conjugation of TAMRA with PEG units: This step involves the reaction of TAMRA with PEG4, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an ester bond.
Attachment of Tetrazine Group: The PEGylated TAMRA is then reacted with a tetrazine derivative under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of PEGylated TAMRA using automated reactors.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
TAMRA-PEG4-Me-Tet primarily undergoes the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
Reagents: Tetrazine group in this compound reacts with TCO-containing molecules.
Conditions: The iEDDA reaction typically occurs under mild conditions, such as room temperature and neutral pH
Major Products
The major product of the iEDDA reaction involving this compound is a stable covalent adduct formed between the tetrazine group and the TCO group .
Applications De Recherche Scientifique
TAMRA-PEG4-Me-Tet has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in click chemistry reactions to study molecular interactions and reaction mechanisms
Biology: Employed in live-cell imaging and fluorescence microscopy to label and track biomolecules
Medicine: Utilized in diagnostic assays and therapeutic research to study disease mechanisms and drug delivery systems
Industry: Applied in the development of biosensors and diagnostic tools for various industrial applications
Mécanisme D'action
The mechanism of action of TAMRA-PEG4-Me-Tet involves its ability to undergo the iEDDA reaction with TCO-containing molecules. This reaction forms a stable covalent bond, allowing the fluorescent dye to label and track specific biomolecules. The tetrazine group in this compound is the key molecular target, and the iEDDA reaction pathway is the primary mechanism involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
TAMRA-PEG8-Me-Tet: Contains eight PEG units and a tetrazine group, similar to TAMRA-PEG4-Me-Tet
TAMRA-PEG4-NHS: Contains four PEG units and an NHS ester group, used for amine-reactive labeling
Uniqueness
This compound is unique due to its specific combination of four PEG units and a tetrazine group, which allows it to undergo the iEDDA reaction efficiently. This makes it highly suitable for bioconjugation and imaging applications, providing high specificity and stability .
Propriétés
Formule moléculaire |
C47H56N8O9 |
|---|---|
Poids moléculaire |
877.0 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C23H34N6O6/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-18-26-28-23(29-27-18)21-5-3-20(4-6-21)17-25-22(31)7-9-32-11-13-34-15-16-35-14-12-33-10-8-24-19(2)30/h5-14H,1-4H3;3-6H,7-17H2,1-2H3,(H,24,30)(H,25,31) |
Clé InChI |
ZOCSOBNSROFLOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


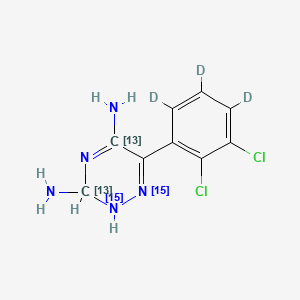
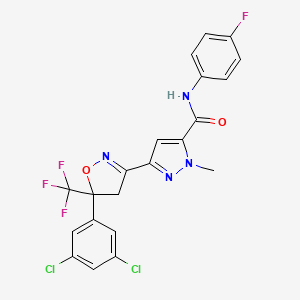
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
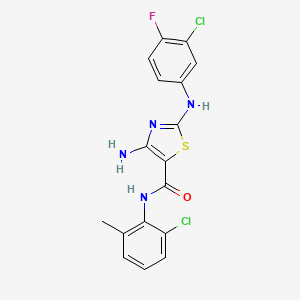
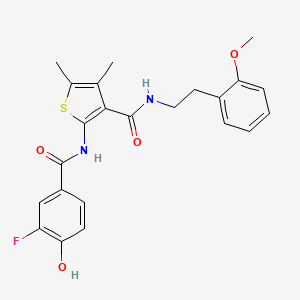
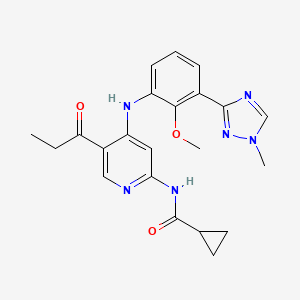
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
